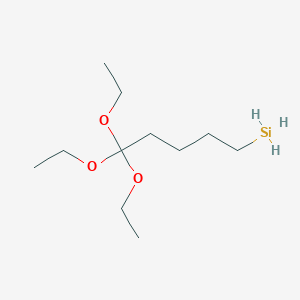

(5,5,5-triethoxypentyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5,5,5-triethoxypentyl)silane: is an organosilicon compound with the molecular formula C11H26O3Si . It is a silane derivative, characterized by the presence of three ethoxy groups attached to a silicon atom, which is further bonded to a pentyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (5,5,5-triethoxypentyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction is carried out under controlled conditions to optimize the efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: (5,5,5-triethoxypentyl)silane undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form silanols.

Reduction: The silicon-oxygen bonds can be reduced under specific conditions.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ethoxy groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of silanols and siloxanes.

Reduction: Formation of silanes with reduced silicon-oxygen bonds.

Substitution: Formation of substituted silanes with various functional groups.

Aplicaciones Científicas De Investigación

Surface Modification

Hydrophobicity and Surface Energy Modification

One of the primary applications of (5,5,5-triethoxypentyl)silane is in surface modification. Silanes are known for their ability to alter the surface energy of substrates, making them hydrophobic or hydrophilic depending on the desired outcome. This particular silane can be used to create water-repellent surfaces on materials such as glass, metals, and polymers. The hydrophobic properties imparted by this compound can enhance the durability and longevity of coatings in architectural applications and other environments exposed to moisture .

Adhesive Technologies

Coupling Agents in Polymer Composites

In adhesive technologies, this compound serves as a coupling agent that enhances adhesion between inorganic materials (like glass fibers) and organic polymers. This is particularly beneficial in composite materials where improved mechanical properties are required. The silane promotes better bonding by facilitating chemical interactions at the interface .

Nanotechnology

Nanoparticle Functionalization

The compound is also utilized for functionalizing nanoparticles. By attaching this compound to nanoparticles, researchers can modify their surface characteristics for specific applications such as drug delivery systems or sensors. This functionalization can improve the stability and dispersibility of nanoparticles in various solvents and biological environments .

Biomedical Applications

Drug Delivery Systems

In biomedical research, this compound has potential applications in drug delivery systems due to its ability to modify the surfaces of drug carriers. The silane can enhance biocompatibility and control the release rates of therapeutic agents from polymeric matrices or nanoparticles . Furthermore, its hydrophobic characteristics may assist in creating barriers that protect sensitive drugs from degradation.

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound can be employed as a stationary phase modifier in chromatography techniques. Its unique structure allows for selective interactions with analytes based on their chemical properties, improving separation efficiency in liquid chromatography systems .

Case Studies

Mecanismo De Acción

The mechanism of action of (5,5,5-triethoxypentyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms. This property is utilized in surface modification and the creation of functionalized materials. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups to form siloxane bonds .

Comparación Con Compuestos Similares

- Pentyltriethoxysilane

- Amyltriethoxysilane

- Phenyltriethoxysilane

Comparison: (5,5,5-triethoxypentyl)silane is unique due to its specific structure, which provides distinct reactivity and stability. Compared to pentyltriethoxysilane and amyltriethoxysilane, it offers better performance in surface modification applications. Phenyltriethoxysilane, on the other hand, has different applications due to the presence of a phenyl group, which imparts different chemical properties .

Propiedades

IUPAC Name |

5,5,5-triethoxypentylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si/c1-4-12-11(13-5-2,14-6-3)9-7-8-10-15/h4-10H2,1-3,15H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWRWMCCKQKCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCC[SiH3])(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.